2-(2-Hydroxy-3-methoxystyryl)quinolin-8-ol
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Overview
Description
2-[(1E)-2-(2-HYDROXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a quinoline core structure substituted with a hydroxy and methoxy phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-HYDROXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 8-hydroxyquinoline under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(2-HYDROXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include quinones, dihydroquinolines, and halogenated derivatives, which can further undergo additional functionalization to form more complex molecules .
Scientific Research Applications
2-[(1E)-2-(2-HYDROXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2-HYDROXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
- 2-Methoxyquinoline
- 4-Methoxyquinoline
Uniqueness
2-[(1E)-2-(2-HYDROXY-3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring,
Properties
Molecular Formula |
C18H15NO3 |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-[(E)-2-(2-hydroxy-3-methoxyphenyl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C18H15NO3/c1-22-16-7-3-5-13(18(16)21)9-11-14-10-8-12-4-2-6-15(20)17(12)19-14/h2-11,20-21H,1H3/b11-9+ |
InChI Key |
QDTNIMDVXGIDGA-PKNBQFBNSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
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